erythro-5,6-Dodecanediol
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Overview
Description
Erythro-5,6-Dodecanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.34 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in the carbon chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Erythro-5,6-Dodecanediol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mechanism of Action
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythro-5,6-Dodecanediol can be synthesized through various methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of dodecanedioic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Erythro-5,6-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form dodecane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Dodecane derivatives with various functional groups.
Comparison with Similar Compounds
Erythro-5,6-Dodecanediol can be compared with other similar compounds, such as:
1,2-Dodecanediol: Another diol with hydroxyl groups on the first and second carbon atoms.
1,12-Dodecanediol: A diol with hydroxyl groups on the first and twelfth carbon atoms.
5,6-Dodecanediol: A diol with hydroxyl groups on the fifth and sixth carbon atoms, but without the erythro configuration.
The uniqueness of this compound lies in its specific configuration and the position of the hydroxyl groups, which confer distinct chemical and physical properties compared to other diols.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of erythro-5,6-Dodecanediol can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to yield the final product.", "Starting Materials": [ "1-Dodecene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 1-Dodecene is reacted with sodium borohydride in methanol to yield 1-dodecanol.", "Step 2: 1-dodecanol is reacted with hydrochloric acid to form the corresponding chloride.", "Step 3: The chloride is then reacted with sodium hydroxide to form the corresponding alcohol.", "Step 4: The alcohol is then dehydrated to form the corresponding alkene.", "Step 5: The alkene is then hydrogenated using hydrogen gas and palladium on carbon catalyst to yield erythro-5,6-Dodecanediol." ] } | |
CAS No. |
70859-32-4 |
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(5S,6R)-dodecane-5,6-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
COLYTQSCHUMMSR-NWDGAFQWSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H](CCCC)O)O |
SMILES |
CCCCCCC(C(CCCC)O)O |
Canonical SMILES |
CCCCCCC(C(CCCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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